molecular formula C9H7ClN2O2 B2831253 1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione CAS No. 77779-69-2

1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione

Cat. No.: B2831253
CAS No.: 77779-69-2
M. Wt: 210.62
InChI Key: URTSQQTUQNHOHL-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione is a heterocyclic compound featuring a pyrazolidine ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenyl hydrazine with methyl acrylate in the presence of a base, typically under solvent-free conditions using a ball mill . This method is environmentally friendly and avoids the use of harmful organic solvents.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of base and reaction conditions is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazolidine derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidine-3,5-dione derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)piperazine: Used as a serotonin receptor agonist.

    1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Used in various synthetic applications.

Uniqueness: 1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione is unique due to its pyrazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-(4-chlorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTSQQTUQNHOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN(C1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: 20.0 g of diethyl malonate are added to 5.8 g of sodium metal dissolved in 100 ml of absolute ethanol. After stirring for 15 minutes, 17.8 g of p-chlorophenylhydrazine are added, and the resulting mixture is stripped to remove excess ethanol. The residue is heated at 110° to 120° for 4.5 hours, then quenched with 500 ml of ice-water. The resulting mixture is washed twice with diethyl ether and the aqueous layer is acidified with conc. hydrochloric acid to a pH below 2. The resulting solid is recrystallized from toluene, to give the 1-(p-chlorophenyl)-pyrazolidin-3,5-dione melting at 189°-193°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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